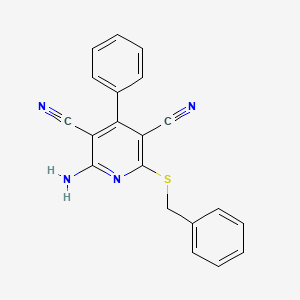

![molecular formula C15H12N2O B6499930 8-[(pyridin-2-yl)methoxy]quinoline CAS No. 622828-38-0](/img/structure/B6499930.png)

8-[(pyridin-2-yl)methoxy]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-[(pyridin-2-yl)methoxy]quinoline” is a derivative of quinoline, which is a well-known nitrogenous tertiary base . Quinoline, also known as benzopyridine, contains a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline and its derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . The molecular weight of “this compound” is 206.243 Da .

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . In the synthesis of quinoline derivatives, a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .

Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The molecular weight of “this compound” is 206.243 Da .

科学的研究の応用

8-[(pyridin-2-yl)methoxy]quinoline has been studied extensively in the field of medicinal chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including several bioactive derivatives. It has been studied for its potential to act as an anti-inflammatory agent and has been shown to have potential applications in the treatment of various diseases, including cancer. Furthermore, this compound has been studied for its potential use in the development of new drugs and therapies.

作用機序

Target of Action

Quinoline derivatives have been used in various medicinal applications, suggesting that they interact with a range of biological targets .

Mode of Action

8-[(pyridin-2-yl)methoxy]quinoline operates as a proton crane . The large distance between the proton donor (O) and proton acceptor (N) sites makes direct intramolecular proton transfer (PT) impossible. Therefore, solvent-assisted PT is the only possible mechanism for conversion between the tautomers in this molecule . The introduction of strong electron donor substituents in the pyridine ring creates optimal conditions for this compound to act as a proton crane .

Biochemical Pathways

The compound’s proton crane action suggests it may influence proton transfer reactions and tautomerism, which are fundamental to many biochemical processes .

Result of Action

Its role as a proton crane suggests it may influence the protonation states of molecules, potentially affecting their reactivity and interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent environment is crucial for its function as a proton crane . The presence of a solvent allows for solvent-assisted PT, which is the only possible mechanism for tautomer conversion in this molecule .

実験室実験の利点と制限

The advantages of using 8-[(pyridin-2-yl)methoxy]quinoline in laboratory experiments include its availability, low cost, and good solubility in a variety of solvents. Furthermore, this compound is relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with care in the laboratory.

将来の方向性

The potential applications of 8-[(pyridin-2-yl)methoxy]quinoline are still being explored. Future research should focus on the development of new derivatives of this compound and the study of their potential applications in the treatment of various diseases. In addition, further research should be conducted to determine the mechanism of action of this compound and to identify potential side effects. Finally, research should be conducted to determine whether this compound can be used in combination with other drugs to treat a variety of diseases.

合成法

8-[(pyridin-2-yl)methoxy]quinoline can be synthesized from the reaction of 2-pyridylmethanol and 1,4-dichloro-2-quinoline in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane and yields this compound as the major product. The reaction can be scaled up to produce larger amounts of this compound and can be used in the synthesis of a variety of derivatives.

特性

IUPAC Name |

8-(pyridin-2-ylmethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-9-16-13(7-1)11-18-14-8-3-5-12-6-4-10-17-15(12)14/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHCEAHJGSZTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499859.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499860.png)

![7-[(3-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499864.png)

![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)

![4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6499892.png)

![N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499900.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B6499907.png)

![2-methyl-3-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499911.png)

![2-{[(3-chlorophenyl)carbamoyl]amino}-N-[2-(3-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6499917.png)

![tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499925.png)

![N-[(4-fluorophenyl)methyl]-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499948.png)